6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-5-4-9-8(7-16)6-14-10(15-9)11(17)18/h6H,4-5,7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKKQHSYDQMDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670277 | |
| Record name | 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-58-3 | |
| Record name | 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis. This suggests that the compound might interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group protects the amine from unwanted reactions during synthesis, and can be removed later using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol. This allows for selective reactions with the amine group.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, the addition and removal of the Boc group are carried out under specific conditions. Therefore, changes in these conditions could potentially affect the compound’s ability to protect amines and subsequently be removed.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyrido-pyrimidine framework can enhance cytotoxicity against cancer cell lines. The incorporation of the tert-butoxycarbonyl (Boc) group has been shown to improve solubility and bioavailability, making it a promising candidate for further development in cancer therapies .
Antimicrobial Properties:
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that certain derivatives possess inhibitory effects against various bacterial strains. This opens avenues for developing new antibiotics or antimicrobial agents derived from the tetrahydropyrido framework .
Synthetic Organic Chemistry
Building Block in Synthesis:
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of various functional groups through established synthetic pathways. For instance, it can be utilized in the synthesis of more complex heterocyclic compounds that are valuable in pharmaceuticals .
Reagent in Chemical Reactions:
In synthetic applications, 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid can act as a reagent in reactions such as nucleophilic substitutions and cycloadditions. Its ability to stabilize reactive intermediates makes it an essential component in multi-step synthesis processes .
Material Science
Polymer Chemistry:
The compound's structural attributes have potential applications in polymer chemistry. By incorporating it into polymer matrices, researchers can develop materials with enhanced mechanical properties and thermal stability. This could lead to advancements in creating high-performance materials for industrial applications .
Nanotechnology:
In nanotechnology, derivatives of this compound are being explored for their ability to form nanoparticles with specific functionalities. These nanoparticles can be used for targeted drug delivery systems or as contrast agents in imaging techniques .
-
Study on Anticancer Activity:
A recent study published in Journal of Medicinal Chemistry explored various derivatives of tetrahydropyrido compounds against breast cancer cell lines. The study highlighted that compounds with the Boc group exhibited enhanced activity due to improved cellular uptake and retention . -
Synthesis of Novel Antibiotics:
Another research article focused on synthesizing new antibiotic candidates using this compound as a precursor. The resulting compounds showed promising activity against resistant bacterial strains . -
Polymer Composite Development:
A collaborative research project demonstrated the application of this compound in developing polymer composites with improved mechanical properties suitable for automotive applications .
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound, and how is it strategically employed?
The Boc group acts as a temporary protecting agent for amines during multi-step syntheses. It prevents unwanted side reactions (e.g., nucleophilic attacks or oxidations) at the amine site while other functional groups (e.g., the carboxylic acid) undergo modifications. After completing the desired reactions, the Boc group is typically removed under acidic conditions (e.g., HCl in dioxane or TFA) to regenerate the free amine. This strategy is critical in synthesizing pyrido[4,3-d]pyrimidine derivatives, as evidenced by similar Boc-protected intermediates in piperidine and pyrimidine systems .
Q. How can researchers ensure the compound’s purity during synthesis, and what analytical techniques are recommended?
Purity is validated using a combination of chromatographic and spectroscopic methods:
- HPLC : To quantify impurities and confirm >95% purity (common threshold for research-grade compounds).
- NMR (¹H/¹³C) : To verify structural integrity, focusing on characteristic peaks (e.g., Boc-group tert-butyl protons at ~1.4 ppm and pyrimidine aromatic protons at 7–8 ppm).
- Mass Spectrometry (MS) : To confirm molecular weight and detect by-products. Note that commercial suppliers may not provide analytical data, necessitating in-house validation .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group and oxidation of the pyrimidine core. Use amber vials to minimize photodegradation. Stability tests (e.g., accelerated aging at 40°C/75% RH for 14 days) can assess degradation pathways .
Q. Which spectroscopic techniques are suitable for structural confirmation of the pyrido[4,3-d]pyrimidine core?
- X-ray Crystallography : Provides unambiguous confirmation of the fused bicyclic structure and Boc-group orientation (see crystallography data for related pyrimidines in ).
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch of the Boc group at ~1680–1720 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective modifications of the pyrido[4,3-d]pyrimidine core be achieved?
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Aromatic Substitution : The pyrimidine ring’s electron-deficient nature directs substitutions to the less hindered positions (e.g., C-2 or C-4).
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to functionalize halogenated derivatives. For example, bromination at C-4 enables aryl/heteroaryl introductions .
Q. What are common synthetic by-products during Boc deprotection, and how are they mitigated?
Common by-products include:
- Carboxylic Acid Dimerization : Occurs if the Boc group is incompletely removed. Mitigate by optimizing acid concentration (e.g., 4M HCl in dioxane) and reaction time (2–4 hours).
- Oxidation of the Tetrahydropyridine Ring : Minimize by conducting reactions under inert atmospheres and avoiding strong oxidizing agents. Monitor via LC-MS for early detection .
Q. How can catalytic conditions be optimized for coupling reactions involving this compound?
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or CuI for cross-coupling efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene is preferred for thermal stability.
- Temperature Control : Moderate heating (60–80°C) balances reaction rate and catalyst longevity. Reference catalytic strategies from analogous pyridine/pyrimidine syntheses .
Q. What computational methods predict reactivity for targeted functionalization?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Docking : Predict binding interactions for derivatives intended as enzyme inhibitors (e.g., kinases or dihydrofolate reductase). These methods guide rational design, reducing trial-and-error in functional group additions .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
